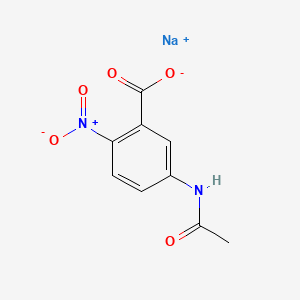

Sodium 5-(acetylamino)-2-nitrobenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

CAS No. |

79817-51-9 |

|---|---|

Molecular Formula |

C9H7N2NaO5 |

Molecular Weight |

246.15 g/mol |

IUPAC Name |

sodium;5-acetamido-2-nitrobenzoate |

InChI |

InChI=1S/C9H8N2O5.Na/c1-5(12)10-6-2-3-8(11(15)16)7(4-6)9(13)14;/h2-4H,1H3,(H,10,12)(H,13,14);/q;+1/p-1 |

InChI Key |

POQYVHDDPCHYCW-UHFFFAOYSA-M |

Canonical SMILES |

CC(=O)NC1=CC(=C(C=C1)[N+](=O)[O-])C(=O)[O-].[Na+] |

Origin of Product |

United States |

Significance in Contemporary Organic Synthesis

The significance of Sodium 5-(acetylamino)-2-nitrobenzoate in modern organic synthesis lies in the strategic placement of its functional groups. The presence of both a nitro group and an acetylamino group on the aromatic ring allows for selective chemical transformations, providing a pathway to construct intricate molecular frameworks.

The primary utility of this compound stems from the chemical reactivity of its nitro group. Through well-established reduction reactions, the nitro group can be converted into an amino group. This transformation is a critical step, as it generates a 1,2-diamine-substituted benzoic acid derivative. This diamine functionality is a cornerstone for the synthesis of a major class of heterocyclic compounds known as benzimidazoles.

The general synthetic route involves the initial reduction of the nitro group on the 5-(acetylamino)-2-nitrobenzoic acid (the acidic form of the sodium salt) to yield a 2-amino-5-acetylaminobenzoic acid intermediate. This intermediate can then undergo a cyclocondensation reaction with various aldehydes or carboxylic acids. This reaction, known as the Phillips-Ladenburg synthesis, is a fundamental method for constructing the benzimidazole (B57391) ring system. semanticscholar.org The resulting benzimidazole will bear a carboxylic acid group at the 5-position (or 6-position, depending on numbering conventions), a feature that opens up further avenues for chemical modification and the attachment of other molecular fragments.

The following table outlines the key chemical properties of the parent acid, 5-(acetylamino)-2-nitrobenzoic acid:

| Property | Value |

| Molecular Formula | C9H8N2O5 |

| Molecular Weight | 224.17 g/mol |

| IUPAC Name | 5-acetamido-2-nitrobenzoic acid |

| CAS Number | 4368-83-6 |

| Synonyms | 5-Acetylamino-2-nitrobenzoic acid, 2-Nitro-5-acetylaminobenzoic acid |

Data sourced from PubChem. nih.gov

Role As a Key Synthetic Intermediate for Functional Molecules

The true value of Sodium 5-(acetylamino)-2-nitrobenzoate is realized in its role as a precursor to functional molecules, particularly those containing the benzimidazole (B57391) scaffold. Benzimidazole derivatives are of immense interest in medicinal chemistry due to their wide spectrum of biological activities. nih.govnih.gov

The synthesis of these bioactive molecules often begins with the transformation of the nitroaniline moiety within the starting material. The reduction of the nitro group to an amine is a pivotal step, creating the necessary o-phenylenediamine (B120857) structure for benzimidazole formation. medcraveonline.com For instance, the condensation of a 1,2-phenylenediamine with a carboxylic acid is a well-established method for creating 2-substituted benzimidazoles. semanticscholar.org

By starting with this compound, chemists can synthesize benzimidazole-5-carboxylic acid derivatives. The carboxylic acid group at the 5-position of the benzimidazole ring is particularly significant as it can serve as a handle for further chemical modifications, such as amide or ester formation, allowing for the fine-tuning of the molecule's properties. Research has shown that the presence of a carboxyl or cyano group at the 5-position of the benzimidazole nucleus can contribute to significant antioxidant activity. frontiersin.org

Furthermore, benzimidazole-4-carboxylic acid derivatives (structurally related to those derived from the title compound) have been synthesized and evaluated as potent and selective 5-HT4 receptor antagonists, highlighting the potential of this class of compounds in drug discovery. nih.gov The ability to introduce a carboxylic acid functionality onto the benzimidazole ring system, a direct consequence of using this compound as a starting material, is therefore a key strategy in the development of new therapeutic agents.

An Examination of Synthetic Pathways for this compound

The synthesis of this compound, a substituted aromatic compound, involves a series of strategic chemical transformations centered on the benzoic acid core. The preparative routes are largely dependent on the controlled introduction and modification of functional groups at specific positions on the benzene (B151609) ring. This article details the primary synthetic methodologies for the compound and its key precursors, focusing on core functionalization strategies and interconversion reactions. The final step to achieve the title compound is a straightforward acid-base neutralization of its precursor, 5-acetylamino-2-nitrobenzoic acid, with a suitable sodium base.

Chemical Reactivity and Mechanistic Transformations of Sodium 5 Acetylamino 2 Nitrobenzoate

Reactivity of the Nitro Group

The nitro group is a strong electron-withdrawing group that significantly influences the aromatic ring's reactivity and is itself susceptible to various chemical transformations, most notably reduction.

Investigation of Reduction Pathways and Products

The reduction of the nitro group on the aromatic ring is a well-established transformation that typically proceeds in a stepwise manner. The complete reduction of the nitro group to an amino group involves the transfer of six electrons and six protons. The process generally follows a pathway through nitroso and hydroxylamino intermediates.

The primary product of the complete reduction of 5-acetamido-2-nitrobenzoic acid is 2,5-diaminobenzoic acid, a valuable intermediate in the synthesis of various dyes and pharmaceuticals. However, by carefully controlling the reducing agent and reaction conditions, it is possible to isolate the intermediate products.

Table 1: Products of Nitro Group Reduction

| Product Name | Chemical Formula | Description |

|---|---|---|

| 5-Acetamido-2-nitrosobenzoic acid | C₉H₈N₂O₄ | An intermediate formed during the initial stages of reduction. |

| 5-Acetamido-2-hydroxylaminobenzoic acid | C₉H₈N₂O₅ | A subsequent intermediate formed from the reduction of the nitroso compound. |

| 5-Amino-2-nitrobenzoic acid | C₇H₆N₂O₄ | Product resulting from the hydrolysis of the acetylamino group prior to or during reduction. |

Catalytic hydrogenation is a common method for the reduction of aromatic nitro compounds. Catalysts such as palladium on carbon (Pd/C) or platinum on titanium dioxide (Pt/TiO₂) are often employed. researchgate.netnih.gov The reaction is typically carried out under a hydrogen atmosphere in a suitable solvent. For instance, the hydrogenation of the related p-nitrobenzoic acid to p-aminobenzoic acid can be achieved in high yield using a Pd/C catalyst in an aqueous solution. almacgroup.com

Elucidation of Redox Reaction Mechanisms

The reduction of nitroaromatic compounds can proceed through either a single-electron transfer (SET) or a two-electron transfer pathway, often mediated by chemical or biological reducing agents. Flavoenzymes, for example, can catalyze both single- and two-electron reductions of nitroaromatic compounds. nih.gov

In the SET pathway, the nitro group accepts a single electron to form a nitro anion radical. This radical can then undergo further reactions. In the presence of oxygen, it can be re-oxidized to the parent nitro compound in a process known as redox cycling, which can lead to the generation of reactive oxygen species.

The two-electron reduction pathway directly converts the nitro group to a nitroso group, bypassing the formation of the free radical intermediate. This is often considered a detoxification pathway in biological systems. Subsequent two-electron reductions convert the nitroso group to a hydroxylamino group and finally to the amino group.

Transformations Involving the Acetylamino Moiety

The acetylamino group, an amide functional group, can undergo hydrolysis to yield an amino group and can also be a site for further N-acylation reactions.

Amide Bond Hydrolysis and Formation Dynamics

The amide bond of the acetylamino group can be cleaved under both acidic and basic conditions. libretexts.org

Acid-catalyzed hydrolysis: In the presence of a strong acid and heat, the carbonyl oxygen of the amide is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule then attacks the carbonyl carbon, leading to a tetrahedral intermediate. Subsequent proton transfers and elimination of the amine as a good leaving group (protonated form) result in the formation of a carboxylic acid (acetic acid) and the corresponding 5-amino-2-nitrobenzoic acid. The final products in a hydrochloric acid solution would be acetic acid and 5-amino-2-nitrobenzoic acid hydrochloride. libretexts.org

Base-catalyzed hydrolysis: Under basic conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon of the amide. This forms a tetrahedral intermediate which then collapses, expelling the amide anion. The amide anion is a strong base and will deprotonate the newly formed carboxylic acid (acetic acid) to form a carboxylate (acetate) and the amino group. The final products in a sodium hydroxide solution would be sodium acetate (B1210297) and sodium 5-amino-2-nitrobenzoate. google.com

The kinetics of amide hydrolysis can be influenced by the electronic nature of the substituents on the aromatic ring. A study on the penicillin acylase-catalyzed hydrolysis of the related compound 2-nitro-5-[(phenylacetyl)amino]-benzoic acid (NIPAB) indicated that the formation of the acyl-enzyme intermediate is the rate-limiting step. nih.gov

N-Acylation Reactions and Related Derivatizations

While the acetylamino group itself is already acylated, the corresponding 5-amino-2-nitrobenzoic acid (obtained from the hydrolysis of the acetylamino group) can undergo N-acylation to introduce different acyl groups. This reaction is a common strategy for the synthesis of various derivatives with modified properties. google.com The acylation can be achieved using acyl chlorides or acid anhydrides in the presence of a base to neutralize the liberated acid.

For instance, reacting 5-amino-2-nitrobenzoic acid with a different acyl chloride (R-COCl) would yield N-acyl-5-amino-2-nitrobenzoic acid. This derivatization can be useful for modifying the compound's biological activity or physical properties.

Functionalization of the Carboxylate Group and Salt Interconversions

The sodium carboxylate group is a versatile functional handle that can be converted into various other functional groups, primarily esters and amides.

The sodium salt can be easily converted to the free carboxylic acid, 5-acetamido-2-nitrobenzoic acid, by acidification with a strong acid like hydrochloric acid. This free acid can then be used in further reactions.

Esterification of the carboxylic acid can be achieved by reacting it with an alcohol in the presence of an acid catalyst, such as sulfuric acid. The use of an entraining agent like toluene (B28343) can help to remove the water formed during the reaction and drive the equilibrium towards the ester product. google.com For example, the esterification of p-nitrobenzoic acid with glycerol (B35011) has been reported to yield glycerol mono-para-nitrobenzoate. google.com

Table 2: Representative Esterification of a Nitrobenzoic Acid

| Reactants | Catalyst | Solvent | Product | Yield | Reference |

|---|

Amide formation from the carboxylic acid can be accomplished by first converting the carboxylic acid to a more reactive species, such as an acyl chloride, using a reagent like thionyl chloride (SOCl₂). libretexts.org The resulting 5-acetamido-2-nitrobenzoyl chloride can then react with an amine (R-NH₂) to form the corresponding N-substituted-5-acetamido-2-nitrobenzamide. Alternatively, direct coupling of the carboxylic acid with an amine can be achieved using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of an activator such as N-hydroxysuccinimide (NHS). masterorganicchemistry.com

The sodium salt itself can undergo interconversion with other salts by reacting it with a salt of a different metal.

Esterification Reactions and Ester Hydrolysis

The carboxylate group of sodium 5-(acetylamino)-2-nitrobenzoate can be readily converted to its corresponding acid, 5-(acetylamino)-2-nitrobenzoic acid, which can then undergo esterification.

Esterification Reactions:

The esterification of 5-(acetylamino)-2-nitrobenzoic acid can be achieved through several established methods. A common approach is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid. google.com To drive the equilibrium towards the ester product, water is typically removed as it is formed, often by azeotropic distillation with a suitable solvent like toluene or chlorobenzene. google.com

Another effective method involves the use of a dehydrating agent, such as 2-methyl-6-nitrobenzoic anhydride, in the presence of a base like triethylamine (B128534) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). organic-chemistry.org This method proceeds under mild conditions and offers high yields. organic-chemistry.org For the synthesis of simple alkyl esters, such as the methyl ester, reacting the corresponding acid with thionyl chloride (SOCl₂) to form the acyl chloride, followed by the addition of the alcohol (e.g., methanol), is a viable route. A related synthesis of 5-amino-2-nitro-benzoic acid methyl ester was achieved by reacting the acid with thionyl chloride in methanol.

The reaction conditions for the esterification of nitrobenzoic acids can be adapted for 5-(acetylamino)-2-nitrobenzoic acid, as illustrated in the table below.

| Alcohol | Catalyst/Reagent | Solvent | Conditions | Yield | Reference |

| Glycerol | Sulfuric Acid | Toluene | Reflux | High | google.com |

| Glycerol | Toluene Sulfonic Acid | Toluene | Reflux, 3 hours | 67.1% | google.com |

| Dimethylaminoethanol | None (hydrochloride salt formed) | Xylene | 135-140 °C | 42% | google.com |

| Various Alcohols | 2-Methyl-6-nitrobenzoic anhydride/DMAP | Dichloromethane | Room Temperature | Excellent | organic-chemistry.org |

| Butanol | Sulfuric Acid | Butanol | Microwave, 130°C, 15 min | High | usm.my |

| This table presents representative esterification methods for nitrobenzoic acids, which are applicable to 5-(acetylamino)-2-nitrobenzoic acid. |

Ester Hydrolysis:

The hydrolysis of esters of 5-(acetylamino)-2-nitrobenzoic acid back to the carboxylic acid and alcohol can be catalyzed by either acid or base. The rate of hydrolysis is significantly influenced by the electronic nature of the substituents on the aromatic ring. The presence of the electron-withdrawing nitro group is expected to enhance the rate of base-catalyzed hydrolysis by stabilizing the developing negative charge on the carboxylate intermediate. Studies on the hydrolysis of substituted methyl benzoates have shown that electron-withdrawing groups increase the hydrolysis rate. For instance, the presence of a 4-nitro group on a methyl benzoate (B1203000) ester reduces its hydrolysis half-life significantly compared to an unsubstituted or electron-donating group substituted ester.

Kinetic studies on the biocatalytic hydrolysis of para-substituted nitrophenyl benzoate esters have further elucidated the role of substituents. semanticscholar.org The rate of hydrolysis is correlated with the Hammett substituent constant (σ), where electron-withdrawing groups lead to faster reaction rates. semanticscholar.org The comparative hydrolytic stability of various benzoate esters has also been studied, providing insights into how the structure of the alcohol portion of the ester affects stability. nih.gov

| Ester | Conditions | Relative Rate/Half-life | Key Finding | Reference |

| Methyl 4-nitrobenzoate | pH 8, 10°C | Half-life: 0.1 years | Nitro group accelerates hydrolysis | |

| Methyl benzoate | pH 8, 10°C | Half-life: 1.8 years | Baseline for comparison | |

| Methyl 4-methoxybenzoate | pH 8, 10°C | Half-life: 4.8 years | Electron-donating group slows hydrolysis | |

| Ethyl p-bromobenzoate | LiOH/THF:H₂O, 37°C | t₁/₂ = 12 min | Electron-withdrawing group increases rate | nih.gov |

| Ethyl benzoate | LiOH/THF:H₂O, 37°C | t₁/₂ = 14 min | Unsubstituted reference | nih.gov |

| This table provides kinetic data for the hydrolysis of related benzoate esters, illustrating the expected trends for esters of 5-(acetylamino)-2-nitrobenzoic acid. |

Sodium Salt Formation and Exchange Reactions

Sodium Salt Formation:

The title compound, this compound, is formed through a standard acid-base neutralization reaction. The carboxylic acid, 5-(acetylamino)-2-nitrobenzoic acid, which is a weak acid, reacts with a sodium base, such as sodium hydroxide or sodium bicarbonate, to yield the sodium salt and water. This reaction is typically quantitative.

Salt Exchange Reactions:

This compound can undergo salt exchange or metathesis reactions. In solution, if mixed with a salt of a different cation (e.g., potassium chloride or a salt of a divalent metal like calcium chloride), an equilibrium will be established. If one of the possible resulting salts is insoluble in the solvent, it will precipitate, driving the reaction to completion. For example, reacting an aqueous solution of this compound with a solution of silver nitrate (B79036) would likely lead to the precipitation of the less soluble silver 5-(acetylamino)-2-nitrobenzoate.

Derivatization Strategies and Analog Development Based on the Sodium 5 Acetylamino 2 Nitrobenzoate Scaffold

Design Principles for Novel Chemical Analogs

The design of new analogs from the Sodium 5-(acetylamino)-2-nitrobenzoate scaffold is guided by established principles of medicinal chemistry, such as Diversity-Oriented Synthesis (DOS). mdpi.com This strategy aims to generate libraries of structurally diverse molecules from a common starting material. mdpi.com The scaffold possesses three key functional handles for modification: the carboxylate group, the acetylamino moiety, and the nitro group. Each site offers a distinct opportunity to modulate the molecule's physicochemical properties, including lipophilicity, electronic character, hydrogen bonding capacity, and steric profile.

The general approach involves:

Functional Group Interconversion: Altering the existing functional groups to explore different chemical space. For instance, the nitro group can be reduced to an amine, which is a versatile precursor for a wide range of subsequent reactions. The acetylamino group can be hydrolyzed to a primary amine, and the carboxylic acid can be converted to esters, amides, or other bioisosteres.

Scaffold Hopping and Elaboration: Using the functional groups to append new ring systems or substituents. This can involve building upon the existing phenyl ring or attaching complex side chains.

Bioisosteric Replacement: Replacing functional groups with others that have similar steric and electronic properties to fine-tune activity or metabolic stability. For example, the carboxylic acid could be replaced with a tetrazole or a sulfohydroxamic acid group. nih.gov

The inherent reactivity of the scaffold makes it a strong candidate for inclusion in chemical databases of molecules with potential for various applications. nih.gov

Strategic Functionalization Approaches

Strategic functionalization focuses on the selective modification of the scaffold to introduce new chemical diversity. This can be achieved through a variety of modern synthetic organic chemistry reactions.

Halogen atoms are frequently incorporated into bioactive molecules to enhance potency, modulate metabolic stability, or improve membrane permeability. The introduction of halogens onto the 5-(acetylamino)-2-nitrobenzoate ring would proceed via electrophilic aromatic substitution. The position of substitution is dictated by the combined directing effects of the existing substituents.

The acetylamino group is an activating ortho-, para-director, while the nitro and carboxyl groups are deactivating meta-directors. The powerful activating effect of the acetylamino group would likely direct incoming electrophiles (e.g., Br+, Cl+) to the positions ortho or para to it. The positions ortho to the acetylamino group are C4 and C6. The C6 position is sterically hindered by the adjacent nitro group. Therefore, halogenation is most likely to occur at the C4 position.

Table 1: Potential Halogenated Derivatives via Electrophilic Aromatic Substitution

| Reagent | Expected Major Product |

| Br₂ / FeBr₃ | Sodium 5-(acetylamino)-4-bromo-2-nitrobenzoate |

| Cl₂ / FeCl₃ | Sodium 5-(acetylamino)-4-chloro-2-nitrobenzoate |

| N-Iodosuccinimide | Sodium 5-(acetylamino)-4-iodo-2-nitrobenzoate |

The existence of related compounds like 5-Chloro-2-nitrobenzoic acid demonstrates the feasibility of synthesizing such halogenated analogs. bldpharm.com

Alkylation and arylation can be performed at several positions on the scaffold, leading to a wide array of derivatives.

O-Alkylation: The carboxylate group is readily converted to an ester via reaction with an alkyl halide (Williamson ether synthesis) or under acidic conditions with an alcohol (Fischer esterification). This modification removes the negative charge and increases lipophilicity.

N-Arylation: While direct N-arylation of the acetylamino group is challenging, a more common strategy involves first reducing the nitro group to an amine. The resulting ortho-aminoaryl amide can then undergo transition metal-catalyzed cross-coupling reactions. For instance, a Buchwald-Hartwig coupling reaction between the newly formed amine and an aryl halide can be used to introduce diverse aryl or heteroaryl substituents. nih.gov

Amide Formation: The carboxylic acid can be activated (e.g., with thionyl chloride to form an acyl chloride, or with coupling agents like EDC/HOBt) and reacted with a wide range of primary or secondary amines to generate a library of amide derivatives.

Table 2: Examples of Alkylation and Arylation Strategies

| Reaction Type | Functional Group | Reagents | Product Class |

| Esterification | Carboxylic Acid | CH₃I | Methyl 5-(acetylamino)-2-nitrobenzoate |

| Amide Coupling | Carboxylic Acid | Benzylamine, EDC | N-benzyl-5-(acetylamino)-2-nitrobenzamide |

| Buchwald-Hartwig Coupling | Amine (post-nitro reduction) | Aryl bromide, Pd catalyst | 5-(acetylamino)-2-(arylamino)benzoic acid derivatives |

Annulation, or ring-forming, reactions represent a powerful strategy to build complex, polycyclic systems from the 5-(acetylamino)-2-nitrobenzoate scaffold. These reactions can create fused heterocyclic structures, which are prevalent in biologically active compounds. msu.eduresearchgate.netnih.gov

The nitro group is a particularly useful functional group for annulation. chim.itresearchgate.net It can serve as an activating group for nucleophilic attack on the ring, act as a leaving group in cyclization-elimination sequences, or be reduced to a highly reactive amine for condensation reactions. chim.itresearchgate.net

Key Annulation Strategies:

Reductive Cyclization: The most straightforward approach involves the reduction of the nitro group to an amine. The resulting 5-acetylamino-2-aminobenzoic acid is a versatile precursor. For example, condensation with 1,2-dicarbonyl compounds or their equivalents can lead to the formation of fused pyrazine (B50134) rings (quinoxalines).

[3+2] Annulation: The nitro-substituted benzene (B151609) ring can participate in [3+2] annulation reactions with various partners. These reactions are widely used for constructing five-membered aromatic heterocycles. chim.itresearchgate.net For instance, after suitable modification, the scaffold could react with azomethine ylides to form fused pyrrolidine (B122466) rings. chim.it

Intramolecular Condensation: The functional groups on the scaffold can be used to build a side chain that subsequently cyclizes onto the aromatic ring. For example, the carboxylic acid could be used to acylate a tethered nucleophile, leading to the formation of a fused six- or seven-membered ring.

Table 3: Potential Annulation Strategies and Resulting Heterocycles

| Precursor Modification | Co-reactant / Conditions | Resulting Fused Heterocycle |

| Reduction of nitro group to amine | Glyoxal | Quinoxaline |

| Reduction of nitro group to amine | Phosgene or equivalent | Benzimidazolone |

| Hydrolysis of acetyl group, then reaction with chloroacetyl chloride, followed by intramolecular cyclization | Base | Indolinone derivative |

| Direct use of nitro-aromatic system | 1,3-dipoles (e.g., azides) | Fused triazole (via cycloaddition) |

These strategies highlight the immense potential of the this compound scaffold as a foundational element for the synthesis of diverse and complex chemical analogs.

Advanced Spectroscopic and Analytical Characterization of Sodium 5 Acetylamino 2 Nitrobenzoate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of a compound in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For Sodium 5-(acetylamino)-2-nitrobenzoate, both proton (¹H) and carbon-13 (¹³C) NMR are critical.

Proton (¹H) NMR Applications

Proton NMR spectroscopy provides information on the number and types of hydrogen atoms in a molecule. In the case of this compound, the spectrum is expected to show distinct signals corresponding to the aromatic protons, the amide proton, and the methyl protons of the acetyl group. The aromatic region would display a complex splitting pattern for the three protons on the benzene (B151609) ring due to their specific electronic environments influenced by the electron-withdrawing nitro group and the electron-donating acetylamino group. The methyl group of the acetylamino function would appear as a sharp singlet, typically in the upfield region. The amide proton (N-H) would also present as a singlet, though its chemical shift can be variable and influenced by the solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for 5-acetamido-2-nitrobenzoic acid (Parent Compound) Data presented for the parent acid, as specific experimental data for the sodium salt is not widely published. The shifts for the sodium salt are expected to be similar.

| Proton Assignment | Predicted Chemical Shift (δ) ppm | Multiplicity |

| Aromatic H-3 | ~7.32 | d |

| Aromatic H-4 | ~7.53 | dd |

| Aromatic H-6 | ~8.07 | d |

| Acetyl CH₃ | ~2.18 | s |

| Amide NH | Variable (e.g., ~10.5) | s (broad) |

Carbon-13 (¹³C) NMR Applications

Carbon-13 NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. Key signals include those for the carboxylate carbon (COO⁻), the amide carbonyl carbon, the six aromatic carbons, and the methyl carbon. The positions of the aromatic carbon signals are heavily influenced by the attached functional groups; the carbon bearing the nitro group (C-2) is typically shifted downfield, while the carbon attached to the acetylamino group (C-5) is shifted upfield relative to unsubstituted benzene.

Table 2: Predicted ¹³C NMR Chemical Shifts for 5-acetamido-2-nitrobenzoic acid (Parent Compound) Data presented for the parent acid, as specific experimental data for the sodium salt is not widely published.

| Carbon Assignment | Predicted Chemical Shift (δ) ppm |

| Acetyl CH₃ | ~23.1 |

| Aromatic C-4 | ~120.0 |

| Aromatic C-6 | ~125.0 |

| Aromatic C-3 | ~130.0 |

| Aromatic C-1 | ~135.0 |

| Aromatic C-5 | ~142.0 |

| Aromatic C-2 (C-NO₂) | ~148.1 |

| Amide C=O | ~167.8 |

| Carboxylate C=O | ~168.2 |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum provides clear evidence for its key structural features. The conversion of the carboxylic acid group in the parent compound to a sodium carboxylate salt leads to significant and characteristic changes in the spectrum. researchgate.net Specifically, the broad O-H stretch of the carboxylic acid disappears and is replaced by strong asymmetric and symmetric stretching vibrations of the carboxylate anion (COO⁻). Other key absorption bands confirm the presence of the amide and nitro groups.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| N-H (Amide) | Stretch | ~3300 (broad) |

| C=O (Amide I) | Stretch | ~1655 |

| COO⁻ (Carboxylate) | Asymmetric Stretch | ~1600-1550 |

| NO₂ | Asymmetric Stretch | ~1520 |

| COO⁻ (Carboxylate) | Symmetric Stretch | ~1400-1300 |

| NO₂ | Symmetric Stretch | ~1348 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and the study of molecular fragmentation patterns. The molecular weight of this compound is 246.15 g/mol , while its parent acid is 224.17 g/mol . In mass spectrometry, the compound can be ionized to form various adducts. Analysis of the parent acid, 5-acetamido-2-nitrobenzoic acid, provides insight into the expected ions. uni.lu The fragmentation pattern typically involves the loss of small, stable neutral molecules or radicals, such as the nitro group (NO₂), the acetyl group (CH₂=C=O), or carbon dioxide (CO₂).

Table 4: Predicted Mass-to-Charge Ratios (m/z) for Adducts of 5-acetamido-2-nitrobenzoic acid Data predicted using computational models for the parent acid. uni.lu

| Adduct | Predicted m/z |

| [M-H]⁻ | 223.0360 |

| [M+H]⁺ | 225.0506 |

| [M+Na]⁺ | 247.0325 |

| [M+K]⁺ | 263.0064 |

X-ray Diffraction Analysis for Solid-State Structure Determination

Table 5: Crystallographic Data for the Related Compound 5-Nitro-2-aminobenzoic acid This data is provided for a structurally related compound as a comparative reference.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Volume (V) | 684.7 ų |

| Molecules per Unit Cell (Z) | 4 |

Advanced Chromatographic Techniques and Detection Enhancements

Chromatographic methods are essential for the separation, identification, and quantification of this compound in complex mixtures. High-Performance Liquid Chromatography (HPLC) is particularly well-suited for this purpose. Given the presence of the nitroaromatic chromophore, the compound exhibits strong ultraviolet (UV) absorbance, making UV detection a straightforward and sensitive choice. rsc.org

A typical method would involve reverse-phase (RP) HPLC, where a nonpolar stationary phase is used with a polar mobile phase, such as a mixture of acetonitrile (B52724) and water. sielc.com For enhanced sensitivity and selectivity, especially for trace-level analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is the premier technique. rsc.org LC-MS combines the powerful separation capabilities of HPLC with the definitive detection of mass spectrometry. To improve the detection of neutral nitroaromatic compounds, strategies may include chemical derivatization to add an ionizable group or using specific ionization techniques like Atmospheric Pressure Chemical Ionization (APCI) in negative mode, which is sensitive to the electron-deficient nitro functionality. rsc.org

High-Performance Liquid Chromatography (HPLC) Methodologies

HPLC methods for the analysis of this compound are often based on reversed-phase chromatography, which separates compounds based on their hydrophobicity. While specific methods for this exact sodium salt are not extensively detailed in publicly available literature, methodologies for the parent acid, 5-acetamido-2-nitrobenzoic acid, and other structurally similar nitrobenzoic acid isomers provide a strong foundation for method development.

These methods typically utilize a C18 stationary phase, which is a nonpolar column that effectively retains and separates a wide range of organic molecules. The mobile phase usually consists of a mixture of an aqueous component (often with a buffer to control pH) and an organic modifier like acetonitrile or methanol. The specific ratio of these solvents can be adjusted to optimize the separation. In some cases, a third solvent, such as tetrahydrofuran (B95107) (THF), may be added to fine-tune the selectivity of the separation. nih.gov

For instance, a study on the separation of nitrotoluene and nitrobenzoic acid isomers successfully employed a Kromasil C18 column. nih.gov The mobile phase was a mixture of methanol, water, and tetrahydrofuran, demonstrating the utility of a multi-component solvent system for resolving closely related isomers. nih.gov Another approach for analyzing nitroaromatic compounds, such as 4-nitrobenzoic acid, involved a Novapak C18 column with a mobile phase of phosphate (B84403) buffer and acetonitrile. researchgate.netnih.gov This highlights the importance of pH control in the mobile phase, which can influence the ionization state and, consequently, the retention of acidic compounds like nitrobenzoic acids.

Detection is commonly achieved using a UV-Vis detector, as the nitro-aromatic structure of this compound inherently possesses a chromophore that absorbs UV light. A study on nitrobenzoic acid isomers utilized a UV detector set at 254 nm. nih.gov The final product of a synthesis starting from 5-acetamido-2-nitrobenzoic acid was purified using reversed-phase HPLC with a C18 column and a mobile phase of water/acetonitrile containing 0.5% trifluoroacetic acid (TFA). google.comregulations.gov

The following table summarizes typical HPLC conditions that can be adapted for the analysis of this compound, based on methods developed for analogous compounds.

| Parameter | Example 1: Isomer Separation | Example 2: Metabolite Analysis | Example 3: Product Purification |

| Stationary Phase | Kromasil C18 (200 mm x 4.6 mm) nih.gov | Novapak C18 (150 mm x 4.6 mm, 5 µm) researchgate.netnih.gov | C18 Reversed Phase google.comregulations.gov |

| Mobile Phase | Methanol:Water:THF (55:44:1) with 0.02 mol/L β-cyclodextrin nih.gov | Phosphate buffer:Acetonitrile (90:10, v/v) with a linear gradient researchgate.netnih.gov | 0.5% TFA in Water/Acetonitrile google.comregulations.gov |

| Flow Rate | 2.0 mL/min (0-4 min), 2.6 mL/min (4-10 min) nih.gov | Not specified | Not specified |

| Detection | UV at 254 nm nih.gov | UV/Diode Array Detection (DAD) researchgate.netnih.gov | Not specified |

| Analyte Type | Nitrobenzoic acid isomers nih.gov | 4-nitrobenzoic acid and its metabolites researchgate.netnih.gov | Derivative of 5-acetamido-2-nitrobenzoic acid google.comregulations.gov |

Derivatization Techniques for Enhanced Detection Sensitivity

Derivatization is a chemical modification process used to convert an analyte into a product with improved properties for analysis. researchgate.net In HPLC, this often involves attaching a "tag" to the molecule to enhance its detectability. libretexts.org This can be particularly useful when analyzing compounds at very low concentrations. Derivatization can be performed either before the sample is injected into the HPLC system (pre-column) or after the components have been separated on the column but before they reach the detector (post-column). welch-us.com

For this compound and its derivatives, derivatization can be approached in several ways to enhance detection sensitivity, especially for fluorescence detection, which is typically more sensitive than UV-Vis detection. libretexts.org

Strategies for Derivatization:

Targeting the Carboxylic Acid Group: The carboxylate group of this compound can be reacted with a fluorescent labeling reagent. There are numerous reagents designed to react with carboxylic acids to form highly fluorescent esters.

Reduction of the Nitro Group followed by Derivatization: The nitro group can be chemically reduced to an amino group. This newly formed primary amine is a common target for derivatization. Reagents such as dansyl chloride (1-dimethylaminonaphthalene-5-sulfonyl chloride), fluorescamine, and o-phthalaldehyde (B127526) (OPA) react with primary amines to produce intensely fluorescent derivatives. researchgate.net This two-step approach of reduction followed by derivatization can significantly lower the limits of detection.

Use of a Chromophoric Reagent: While the compound itself is UV-active, derivatization can be used to shift the absorption wavelength to a region with less interference from the sample matrix or to increase the molar absorptivity. Reagents like 1-fluoro-2,4-dinitrobenzene (B121222) (FDNB) react with amino groups (if the nitro group is reduced) and introduce a strong chromophore. researchgate.net

The choice of derivatization strategy depends on the analytical requirements, such as the desired sensitivity and the complexity of the sample matrix. Pre-column derivatization is often preferred as it is a simpler setup, though it requires that the derivatization reaction goes to completion and that the resulting derivative is stable. slideshare.net

The following table outlines potential derivatization strategies for enhancing the detection of this compound.

| Target Functional Group | Derivatization Approach | Derivatizing Reagent Example | Detection Method | Principle |

| Carboxylic Acid | Pre-column esterification | Fluorescent alkylating agent | Fluorescence | Introduction of a fluorophore. |

| Nitro Group (after reduction to Amine) | Pre- or Post-column reaction | Dansyl Chloride researchgate.net | Fluorescence | Forms a highly fluorescent sulfonamide derivative. |

| Nitro Group (after reduction to Amine) | Pre- or Post-column reaction | o-Phthalaldehyde (OPA) with a thiol researchgate.net | Fluorescence | Forms a fluorescent isoindole derivative. |

| Nitro Group (after reduction to Amine) | Pre-column reaction | 1-fluoro-2,4-dinitrobenzene (FDNB) researchgate.net | UV-Vis | Introduces a strongly absorbing dinitrophenyl group. |

By employing these advanced analytical techniques, researchers can achieve sensitive and selective quantification of this compound and its derivatives, facilitating a deeper understanding of its chemical and biological behavior.

Computational Chemistry and Molecular Modeling of Sodium 5 Acetylamino 2 Nitrobenzoate

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For sodium 5-(acetylamino)-2-nitrobenzoate, these methods could provide deep insights into its stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. A DFT study of this compound, likely focusing on its anionic component, 5-(acetylamino)-2-nitrobenzoate, would typically involve geometry optimization to find the most stable three-dimensional arrangement of its atoms.

Subsequent calculations could then determine a range of electronic properties. For instance, analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies would be crucial. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and the kinetic stability of the molecule. A smaller gap generally suggests higher reactivity.

Furthermore, DFT can be used to simulate spectroscopic properties, such as infrared (IR) and UV-Vis spectra, which can be compared with experimental data to validate the computational model. While studies on similar molecules, like 4-methyl-3-nitrobenzoic acid, have utilized DFT to analyze vibrational spectra, specific data for this compound is not currently published.

A hypothetical data table for DFT-calculated properties of the 5-(acetylamino)-2-nitrobenzoate anion might look like this:

| Property | Calculated Value | Units |

| HOMO Energy | (Value) | eV |

| LUMO Energy | (Value) | eV |

| HOMO-LUMO Gap | (Value) | eV |

| Dipole Moment | (Value) | Debye |

| Total Energy | (Value) | Hartrees |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a technique used to study charge distribution, orbital interactions, and bonding within a molecule. researchgate.net It provides a chemical intuition-based understanding of the interactions between filled and vacant orbitals, which can explain the stability arising from electron delocalization (hyperconjugation). researchgate.netresearchgate.net

For the 5-(acetylamino)-2-nitrobenzoate anion, NBO analysis could quantify the delocalization of electron density from the acetylamino group and the carboxylate group into the aromatic ring, and the electron-withdrawing effects of the nitro group. The analysis would reveal the occupancies of the natural bond orbitals and the stabilization energies associated with donor-acceptor interactions. For example, it could highlight the interaction between a lone pair on the amino nitrogen and an antibonding orbital of the benzene (B151609) ring.

A representative data table from an NBO analysis might include:

| Donor NBO | Acceptor NBO | Stabilization Energy (E(2)) |

| LP (N) | π* (C-C) | (Value) kcal/mol |

| LP (O) | σ* (N-C) | (Value) kcal/mol |

| π (C-C) | π* (N-O) | (Value) kcal/mol |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, this would involve docking the 5-(acetylamino)-2-nitrobenzoate anion into the active site of a biologically relevant protein target.

Given that some nitroaromatic compounds exhibit antimicrobial or anti-inflammatory properties, potential targets for docking studies could include enzymes like cyclooxygenase (COX) or bacterial proteins. nih.gov The results of molecular docking simulations are typically presented as a docking score, which estimates the binding affinity, and a detailed view of the interactions, such as hydrogen bonds and hydrophobic interactions between the ligand and the protein's amino acid residues.

Although molecular docking studies have been performed on various benzoic acid derivatives and nitro compounds against different biological targets, specific docking studies for this compound are not documented. nih.govnih.gov

A hypothetical summary of molecular docking results could be tabulated as follows:

| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Hydrogen Bonds |

| (Protein Name) | (Value) | (e.g., Arg120, Tyr355) | (Number) |

| (Protein Name) | (Value) | (e.g., Ser530, His90) | (Number) |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.gov These models are built by finding a statistical correlation between calculated molecular descriptors (e.g., physicochemical properties, electronic properties, topological indices) and an experimentally determined activity, such as toxicity or enzyme inhibition. researchgate.netnih.govnih.gov

For a class of compounds including this compound, a QSAR study would involve synthesizing and testing a series of related molecules and then using computational methods to calculate a wide range of descriptors for each. Statistical methods like multiple linear regression or partial least squares would then be used to build a predictive model.

While general QSAR studies on the toxicity of nitroaromatic compounds have been conducted, a specific QSAR model that includes this compound has not been developed. nih.govnih.gov

A table for a QSAR study would typically list the compounds, their experimental activity, and the values of the most relevant descriptors:

| Compound | Experimental Activity (e.g., IC50) | Descriptor 1 (e.g., LogP) | Descriptor 2 (e.g., HOMO Energy) |

| Compound A | (Value) | (Value) | (Value) |

| Compound B | (Value) | (Value) | (Value) |

| This compound | (Value) | (Value) | (Value) |

Computational Elucidation of Reaction Mechanisms and Pathways

Computational chemistry can be employed to elucidate the step-by-step mechanism of chemical reactions, including identifying transition states and calculating activation energies. For this compound, this could involve studying its synthesis, degradation, or metabolic pathways.

For instance, the synthesis of its parent acid, 5-(acetylamino)-2-nitrobenzoic acid, involves the nitration of an acetylamino-substituted benzoic acid. Computational modeling could map out the energy profile of this electrophilic aromatic substitution reaction, determining the structure of the transition state and the influence of the substituents on the reaction rate and regioselectivity. No specific computational studies on the reaction mechanisms involving this compound have been found in the literature.

A summary of a computational study on a reaction mechanism might be presented as:

| Reaction Step | Reactant(s) | Transition State Energy (kcal/mol) | Product(s) |

| Nitration | (Starting Material) | (Value) | (Intermediate) |

| Proton Transfer | (Intermediate) | (Value) | (Final Product) |

Applications of Sodium 5 Acetylamino 2 Nitrobenzoate in Specialized Chemical Research

Building Block for the Synthesis of Complex Organic Molecules

The structural features of sodium 5-(acetylamino)-2-nitrobenzoate make it a versatile building block in organic synthesis, particularly for the construction of heterocyclic compounds which are scaffolds for many pharmaceutically important molecules. The presence of the nitro, acetylamino, and carboxylate groups offers multiple reaction sites for elaboration into more complex structures.

Research has shown that structurally similar nitro-acetamido benzoic acids are valuable intermediates in the synthesis of benzodiazepines, a class of psychoactive drugs. ijisrt.com For instance, the reduction of the nitro group to an amine is a key step, which can then participate in condensation reactions to form the characteristic seven-membered diazepine (B8756704) ring. Similarly, this compound can serve as a precursor for the synthesis of quinazolinones, another class of bioactive heterocyclic compounds. nih.gov The synthesis often involves the reaction of an anthranilic acid derivative, which can be obtained from this compound, with a suitable one-carbon source. researchgate.net The general synthetic utility of nitro compounds as precursors to amines makes them indispensable in creating diverse molecular frameworks. frontiersin.org

The reactivity of the nitro group also allows for its transformation into other functional groups, further expanding its synthetic potential. researchgate.net This adaptability makes this compound a useful starting material for generating libraries of compounds for drug discovery and materials science research.

Probing Biochemical Pathways and Molecular Interactions through Derivatives

Derivatives of this compound are valuable tools for investigating biochemical pathways and understanding molecular interactions, particularly in the context of enzyme inhibition and protein binding.

Derivatives of 5-acetamido-2-nitrobenzoic acid have been synthesized and evaluated for their potential as enzyme inhibitors. A notable example is the study of 5-acetamido-2-hydroxy benzoic acid derivatives as inhibitors of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and pain. mdpi.comnih.gov By modifying the core structure, researchers can probe the structure-activity relationships that govern enzyme inhibition.

In one study, derivatives of 5-acetamido-2-hydroxy benzoic acid were synthesized and their inhibitory activity against COX-2 was evaluated. nih.gov The bioactivity scores, which predict the potential for biological activity, indicated that these derivatives were likely to be active as enzyme inhibitors. nih.gov Such studies are crucial for the development of new anti-inflammatory drugs with improved selectivity and fewer side effects. mdpi.comnih.gov

Table 1: Predicted Bioactivity Scores of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives

| Derivative | GPCR Ligand | Ion Channel Modulator | Kinase Inhibitor | Nuclear Receptor Ligand | Protease Inhibitor | Enzyme Inhibitor |

| PS1 | -0.15 | -0.28 | -0.45 | -0.10 | -0.22 | 0.10 |

| PS2 | 0.10 | -0.10 | -0.20 | 0.15 | -0.05 | 0.25 |

| PS3 | 0.12 | -0.08 | -0.18 | 0.18 | -0.02 | 0.28 |

Data sourced from a study on 5-acetamido-2-hydroxy benzoic acid derivatives. A higher positive score indicates a higher predicted bioactivity. nih.gov

Molecular docking studies are computational techniques used to predict the binding orientation of a small molecule to a target protein. mdpi.comnih.gov These studies provide valuable insights into the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the protein-ligand complex.

In the context of COX-2 inhibition, molecular docking has been used to analyze the binding affinity of 5-acetamido-2-hydroxy benzoic acid derivatives to the active site of the enzyme. mdpi.comnih.gov These in-silico analyses help to rationalize the observed inhibitory activity and guide the design of more potent and selective inhibitors. mdpi.com For example, docking studies can reveal how modifications to the chemical structure of the ligand affect its fit within the enzyme's binding pocket. mdpi.comnih.gov

Furthermore, molecular docking studies have been performed on other nitrobenzoic acid derivatives to investigate their interactions with various protein targets, highlighting the broad applicability of this compound class in probing protein-compound interactions. researchgate.net

Precursor in the Development of Specialty Chemicals and Functional Materials

The chemical structure of this compound makes it a suitable precursor for the synthesis of specialty chemicals, including functional dyes and polymers. researchgate.net

Azo dyes, which constitute a large and important class of synthetic colorants, are synthesized through a diazotization-coupling reaction. nih.govnih.gov The amino group, which can be readily obtained by the reduction of the nitro group in this compound, is a key functional group for this reaction. unb.ca By coupling the resulting diazonium salt with various aromatic compounds, a wide range of azo dyes with different colors and properties can be produced for applications in the textile industry. ekb.egresearchgate.net

In the realm of materials science, nitroaromatic compounds are used as monomers in the synthesis of high-performance polymers. d-nb.info For instance, poly(5-nitro-2-aminophenol) has been synthesized and characterized for its thermal stability and electrical conductivity. d-nb.info The presence of the nitro group can influence the polymer's properties, making it suitable for applications such as scaling inhibitors in industrial water systems. d-nb.info The incorporation of this compound or its derivatives into polymer chains can impart specific functionalities, leading to the development of materials with tailored properties.

Investigations into Biotransformation Mechanisms of Nitroaromatic Compounds

The study of how microorganisms metabolize nitroaromatic compounds is crucial for understanding their environmental fate and for developing bioremediation strategies. This compound serves as a relevant substrate for such investigations.

Microbial degradation of nitroaromatic compounds can occur through different pathways. researchgate.net Some bacteria are capable of utilizing nitrobenzoates as their sole source of carbon and energy. researchgate.net For example, Arthrobacter sp. has been shown to degrade 2-nitrobenzoate (B253500) through an oxidative pathway, where the nitro group is removed as nitrite. researchgate.netnih.gov This process involves enzymes such as 2-nitrobenzoate-2-monooxygenase. researchgate.netnih.gov

Other microorganisms employ nitroreductases, which are enzymes that catalyze the reduction of the nitro group to an amino group. researchgate.netnih.gov For example, an azoreductase from Lysinibacillus sphaericus has been shown to also function as a nitroreductase, capable of reducing various nitroaromatic compounds. researchgate.netnih.gov The study of the biotransformation of this compound can provide insights into the specific enzymes and metabolic pathways involved in the degradation of this class of compounds. This knowledge is essential for assessing their environmental impact and for harnessing microbial catabolism for biotechnological applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Sodium 5-(acetylamino)-2-nitrobenzoate, and how can purity be ensured?

- Methodology : Begin with nitration of 5-acetylamino-benzoic acid using a nitrating mixture (HNO₃/H₂SO₄) at controlled temperatures (0–5°C). Purify intermediates via recrystallization (ethanol/water). Acetylation steps may require acetic anhydride in acidic conditions (e.g., H₂SO₄ catalyst) . Final sodium salt formation involves neutralization with NaOH. Monitor purity via HPLC (C18 column, UV detection at 254 nm) and confirm structure via ¹H/¹³C NMR (e.g., nitro group resonance at δ 8.2–8.5 ppm) .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodology : Combine spectroscopic and chromatographic methods:

- FTIR : Confirm functional groups (e.g., nitro stretch at ~1520 cm⁻¹, acetyl C=O at ~1680 cm⁻¹).

- NMR : Assign aromatic protons and acetyl methyl groups (e.g., ¹H NMR: acetylamino CH₃ at δ 2.1–2.3 ppm).

- Mass Spectrometry (ESI-MS) : Verify molecular ion [M-Na]⁻ or adducts.

- Elemental Analysis : Validate C, H, N, and Cl content (±0.3% theoretical) .

Q. How can researchers quantify this compound in complex matrices?

- Methodology : Use reverse-phase HPLC with UV detection (λ = 280–300 nm for nitroaromatic absorption). Optimize mobile phase (e.g., acetonitrile:phosphate buffer, pH 2.5) to resolve peaks from co-eluting impurities. Validate with spiked recovery experiments (85–115% recovery) and internal standards (e.g., deuterated analogs for LC-MS) .

Advanced Research Questions

Q. How does pH influence the stability of this compound in aqueous solutions?

- Methodology : Conduct accelerated stability studies by incubating the compound in buffers (pH 3–9) at 40°C. Monitor degradation via HPLC and identify byproducts (e.g., hydrolysis of acetyl group to 5-amino-2-nitrobenzoate). Use kinetic modeling (Arrhenius equation) to predict shelf life under ambient conditions .

Q. What metabolic pathways degrade this compound in microbial systems?

- Methodology : Use ¹³C/¹⁵N-labeled compound in soil microcosms. Extract metabolites via solid-phase extraction (C18 cartridges) and analyze via LC-HRMS. Key pathways may include reductive nitro-to-amine conversion (mediated by nitroreductases) or acetyl group hydrolysis. Compare with findings from analogous compounds like acifluorfen sodium .

Q. How does this compound interact with serum albumin or other transport proteins?

- Methodology : Employ fluorescence quenching assays or surface plasmon resonance (SPR) to determine binding constants (Kd). For structural insights, use molecular docking simulations (PDB: 1AO6 for albumin) to identify binding pockets (e.g., hydrophobic interactions with acetyl/nitro groups) .

Q. What are the photolytic degradation products of this compound under UV exposure?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.